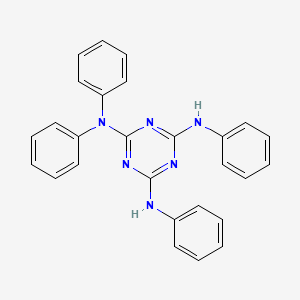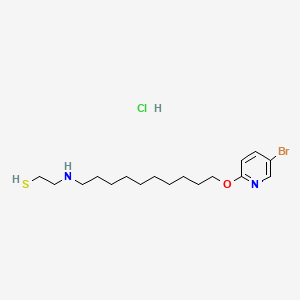![molecular formula C29H60O2 B14657819 1-[(Tetradecyloxy)methoxy]tetradecane CAS No. 51148-18-6](/img/structure/B14657819.png)
1-[(Tetradecyloxy)methoxy]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecyloxy)methoxy]tetradecane typically involves the reaction of tetradecanol with a suitable alkylating agent under controlled conditions. One common method is the Williamson ether synthesis, where tetradecanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tetradecyloxy)methoxy]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is cleaved, and the tetradecane chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-[(Tetradecyloxy)methoxy]tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in lipid bilayers for membrane studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-[(Tetradecyloxy)methoxy]tetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecane: A simple alkane with a similar carbon chain length but lacking the ether linkage.
1-Tetradecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of an ether linkage.
1-Chlorotetradecane: A halogenated compound with a similar carbon chain length but with a chlorine atom instead of an ether linkage.
Uniqueness
1-[(Tetradecyloxy)methoxy]tetradecane is unique due to its ether linkage, which imparts different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51148-18-6 |
|---|---|
Molekularformel |
C29H60O2 |
Molekulargewicht |
440.8 g/mol |
IUPAC-Name |
1-(tetradecoxymethoxy)tetradecane |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
InChI-Schlüssel |
YVCPWAITTRBOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCOCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


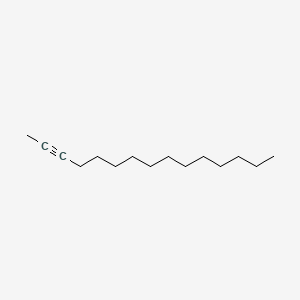
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
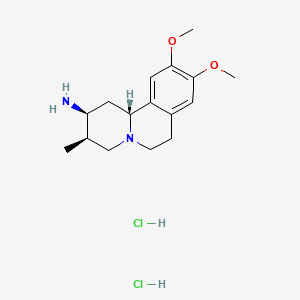
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
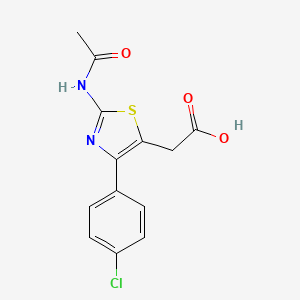
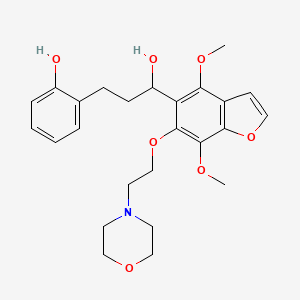
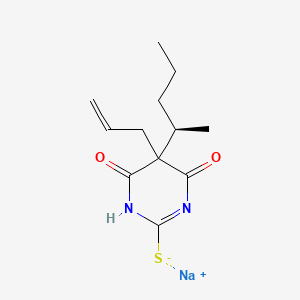
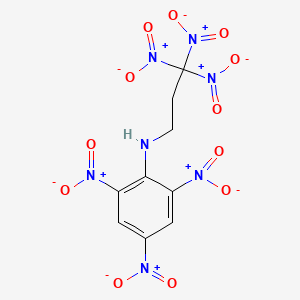
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
